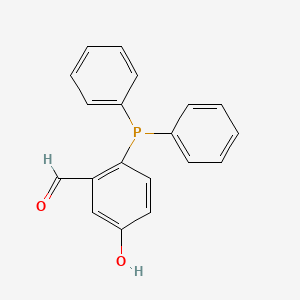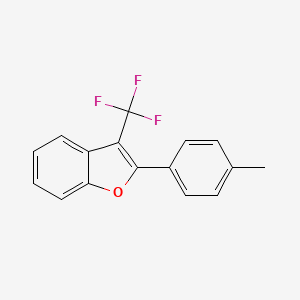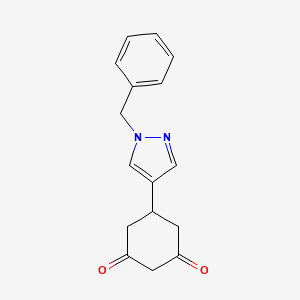
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, an oxazole ring, and a butyl group. Its molecular formula is C13H22N2O2, and it has a molecular weight of 238.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the oxazole ring and the cyclopropane ring. One common method involves the reaction of 4-methyloxazole with butylamine and cyclopropanecarboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-allergic properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide involves the inhibition of the immunological release of mediators, notably slow-reacting substance of anaphylaxis (SRS-A). This inhibition occurs through selective binding to specific molecular targets, preventing the release of these mediators and thereby reducing allergic responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isamoxole: A compound with a similar structure, known for its anti-allergic properties.
N-butyl-N’-(4-methyloxazol-2-yl)thiourea: Another compound with a similar oxazole ring, used in various chemical applications.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and an oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the release of SRS-A sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57067-79-5 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14(11(15)10-5-6-10)12-13-9(2)8-16-12/h8,10H,3-7H2,1-2H3 |
Clé InChI |
YSKPHODLBKBYJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=NC(=CO1)C)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


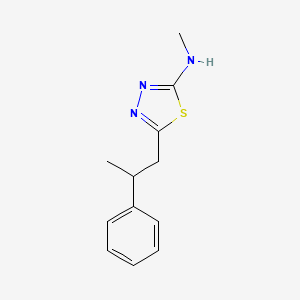
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
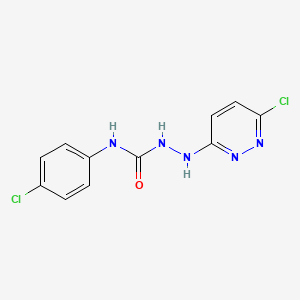

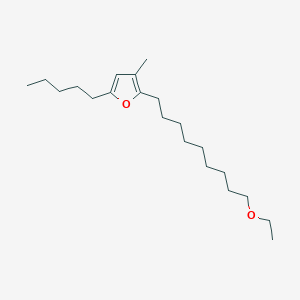
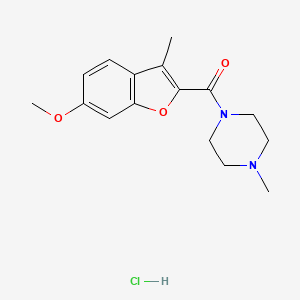

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
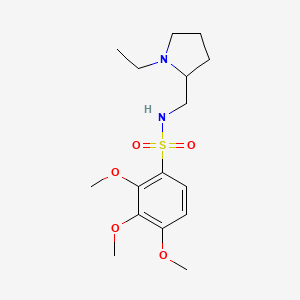
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
